5-Hydroxylysine phosphate

Enzymology Collagen Metabolism Post-Translational Modification

Procure 5-Hydroxylysine phosphate (O-Phosphohydroxylysine) for unambiguous, publication-grade research. This ≥98% pure solid is the biochemically precise substrate of hydroxylysine kinase (HYKK/AGPHD1) and the ammoniophospholyase catabolic entry point—structurally irreplaceable by L-lysine, 5-hydroxylysine, or O-phosphoserine. Its unique phosphonooxy-dependent MS/MS fragmentation and distinct metabolic fate make it the sole valid reference standard for LC-MS/MS collagen hydrolysate profiling, inborn error biomarker validation (elevated to 5 mmol/mol creatinine in phosphohydroxylysinuria), and enzyme kinetic inhibitor screening. Substitution with non-phosphorylated analogs yields false negatives and invalid kinetics.

Molecular Formula C6H15N2O6P
Molecular Weight 242.17 g/mol
CAS No. 32163-95-4
Cat. No. B1677448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxylysine phosphate
CAS32163-95-4
SynonymsO-Phosphohydroxylysine;  5-Hydroxylysine phosphate; 
Molecular FormulaC6H15N2O6P
Molecular Weight242.17 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(CN)OP(=O)(O)O
InChIInChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4?,5-/m0/s1
InChIKeyWLPXLNNUXMDSPG-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxylysine Phosphate (CAS 32163-95-4): Procurement-Ready Amino Acid Derivative for Collagen Research and Metabolic Studies


5-Hydroxylysine phosphate, also known as O-Phosphohydroxylysine, is a phosphoramide acid derivative of the post-translationally modified amino acid 5-hydroxylysine . With the molecular formula C6H15N2O6P and a molecular weight of 242.17 g/mol, this compound represents the phosphorylated form of hydroxylysine, a critical residue in collagen structure and function . It is endogenously produced via the action of hydroxylysine kinase (HYKK/AGPHD1) and serves as a substrate for ammoniophospholyases in a dedicated catabolic pathway [1]. As a research tool, it is supplied as a solid, typically with a purity of ≥98%, and is intended for laboratory use in biochemical, proteomic, and metabolic investigations .

Why 5-Hydroxylysine Phosphate Cannot Be Substituted with L-Lysine or Non-Phosphorylated 5-Hydroxylysine


Attempting to substitute 5-Hydroxylysine phosphate with structurally related compounds such as L-lysine, 5-hydroxylysine, or other phosphorylated amino acids (e.g., O-phosphoserine) will lead to experimental failure or misinterpretation of results. The phosphonooxy group at the C5 position confers distinct chemical and biological properties that are not present in its non-phosphorylated counterparts. These differences manifest as dramatically altered enzyme kinetics, unique metabolic fates, and specific detection requirements [1]. For instance, the hydroxylysine kinase enzyme exhibits a strict preference for the (5R)-5-hydroxy-L-lysine isomer, with the phosphorylated product being the exclusive entry point into a dedicated degradation pathway [1]. Furthermore, the phosphono group imparts unique mass spectrometric fragmentation patterns that are essential for its unequivocal identification in complex biological matrices, a property not shared by other phosphoamino acids [2]. The quantitative evidence below demonstrates why this specific compound is an irreplaceable tool for studies on collagen post-translational modifications, hydroxylysine metabolism, and related inborn errors.

Quantitative Differentiation of 5-Hydroxylysine Phosphate: Evidence-Based Selection Guide


Enzymatic Phosphorylation Specificity: 5-Hydroxylysine Phosphate as the Preferred Product of Human Hydroxylysine Kinase

Human hydroxylysine kinase (HYKK/AGPHD1) exhibits the highest catalytic activity with the physiological isomer (5R)-5-hydroxy-L-lysine, demonstrating a clear preference over the (5S)-isomer and non-hydroxylated L-lysine [1]. This specificity is critical as the enzyme uses GTP as the major phosphoryl donor in the presence of magnesium, leading to the production of 5-phosphohydroxy-L-lysine (5-Hydroxylysine phosphate) [1]. The product is then the specific substrate for a subsequent ammoniophospholyase, defining a unique metabolic pathway [1].

Enzymology Collagen Metabolism Post-Translational Modification

Differential Mass Spectrometric Detection: Unique Fragmentation of 5-Hydroxylysine Phosphate vs. Other Phosphoamino Acids

Fast-atom bombardment (FAB) tandem mass spectrometry reveals distinct fragmentation pathways for 5-Hydroxylysine phosphate compared to structurally related phosphoamino acids like O-phosphoserine, O-phosphothreonine, and O-phosphotyrosine [1]. The presence of the phosphonooxy group on the C5 carbon, combined with the ε-amino group, leads to a characteristic neutral loss of H3PO4 (98 Da) and other unique product ions not observed in the spectra of the other phosphoamino acids [1]. This provides a highly specific and reliable identification method, crucial for detecting this compound in complex biological samples like urine where other phosphoamino acids may be present [1].

Analytical Chemistry Mass Spectrometry Metabolomics

Urinary Biomarker Quantification: Elevated Levels of 5-Hydroxylysine Phosphate in Phosphohydroxylysinuria

In patients with the metabolic condition phosphohydroxylysinuria, urinary levels of 5-Hydroxylysine phosphate are pathognomonically elevated [1]. Quantitative analysis shows a level of 5 mmol/mol creatinine in an affected individual, while it is undetectable in control urine samples [1]. This stark contrast provides a definitive biomarker for this specific inborn error of hydroxylysine metabolism, differentiating it from other aminoacidurias where this compound is not present [1].

Clinical Chemistry Inborn Errors of Metabolism Biomarker Discovery

Chemical Stability for Hydrolysis: Retention of the Phosphono Group Under Specific Acidic Conditions

The phosphono group of 5-Hydroxylysine phosphate is labile under standard protein hydrolysis conditions (e.g., 6 M HCl). However, a specific protocol using 2 M HCl allows for the hydrolysis of collagen proteins without significant loss of the phosphono group from phosphohydroxylysine residues [1]. This contrasts with other phosphorylated residues like phosphoserine or phosphothreonine, which may exhibit different stability profiles under acidic conditions [1]. This tailored stability profile is critical for the successful identification and quantification of phosphorylated hydroxylysine in biological tissues.

Analytical Chemistry Sample Preparation Protein Hydrolysis

Distinct Metabolic Fate: 5-Hydroxylysine Phosphate as the Exclusive Entry Point for a Dedicated Catabolic Pathway

Unlike L-lysine or 5-hydroxylysine, which are channeled into protein synthesis or alternative catabolic routes, 5-Hydroxylysine phosphate serves as the sole substrate for a specific ammoniophospholyase [1]. This enzyme catalyzes the conversion of 5-phosphohydroxy-L-lysine to ammonia, inorganic phosphate, and 2-aminoadipate semialdehyde [1]. This unique enzymatic step defines a dedicated degradation pathway for phosphorylated hydroxylysine, distinct from the catabolism of other phosphorylated amino acids [1].

Metabolism Biochemistry Enzyme Pathways

Optimal Scientific and Industrial Applications for 5-Hydroxylysine Phosphate (CAS 32163-95-4)


Investigating Collagen Post-Translational Modifications and Crosslinking

Use 5-Hydroxylysine phosphate as a reference standard in LC-MS/MS workflows to identify and quantify phosphorylated hydroxylysine residues in collagen hydrolysates. This application is supported by its unique MS/MS fragmentation pattern [1] and its stability under specific hydrolysis conditions [2]. Researchers can use it to study the role of phosphorylation in collagen fibril assembly, thermal stability, and resistance to enzymatic degradation in both healthy and diseased tissues.

Developing Diagnostic Assays for Phosphohydroxylysinuria

Employ 5-Hydroxylysine phosphate as a calibration standard for quantitative LC-MS/MS or HPLC methods to measure urinary levels of this metabolite. Given that it is elevated to 5 mmol/mol creatinine in affected patients while undetectable in controls [1], it serves as a highly specific biomarker. Its procurement enables the development and validation of clinical diagnostic tests for this inborn error of metabolism.

Studying the Enzymology of Hydroxylysine Kinase and Ammoniophospholyase

Utilize the compound as a substrate in in vitro enzyme assays to characterize the kinetics and specificity of hydroxylysine kinase (HYKK/AGPHD1) and ammoniophospholyase. Its established role as the preferred product of the kinase [1] and the specific substrate for the lyase [1] makes it indispensable for elucidating the molecular mechanisms of this unique metabolic pathway and for screening potential enzyme inhibitors.

Metabolic Tracing of Hydroxylysine-Derived Compounds

Use isotopically labeled 5-Hydroxylysine phosphate (if available) or unlabeled compound in conjunction with LC-MS to trace the metabolic flux through the hydroxylysine kinase and ammoniophospholyase pathway in cell culture or animal models. This application leverages its distinct metabolic fate [1] to understand the contribution of dietary and endogenous collagen-derived hydroxylysine to whole-body metabolism.

Technical Documentation Hub

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